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Compound of Interest

Compound Name: R547

Cat. No.: B1678716

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitor R547's performance
against other kinases, supported by experimental data. R547, a diaminopyrimidine compound,
is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), key regulators of the
cell cycle.[1][2][3] Understanding its cross-reactivity profile is crucial for assessing its
therapeutic potential and off-target effects.

Kinase Inhibition Profile of R547

R547 demonstrates high selectivity for the CDK family of kinases.[1] In comprehensive
screening, it has shown potent inhibitory activity against CDK1/cyclin B, CDK2/cyclin E,
CDK2/cyclin A, and CDK4/cyclin D1 with Ki values in the low nanomolar range.[1][2][3] Notably,
R547 was found to be largely inactive against a broad panel of over 120 other kinases,
highlighting its specificity.[2][4]

Quantitative Kinase Inhibition Data

The following table summarizes the inhibitory activity of R547 against a selection of kinases.
The data is presented as Ki (inhibition constant) and IC50 (half-maximal inhibitory
concentration) values, providing a quantitative measure of potency.
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Kinase Target Ki (nmol/L) IC50 (nmol/L)
CDK1/cyclin B 2 +£0.8[1] <4[1]
CDK2/cyclin E 3+0.8[1] <4[1]
CDK4/cyclin D1 1+0.1[1] 1-3[2]
CDK2/cyclin A <4[1]
CDK3/cyclin E <4(1]
CDK5/p35 <4[1]
CDK®6/cyclin D3 <4[1]
CDK7/cyclin H 171]1]
GSK3a 46[1]
GSK3B 260[1]
Other 113 Kinases >5,000[2] >8,200[1]

Signaling Pathway Inhibition

R547's primary mechanism of action involves the inhibition of CDKSs, which play a pivotal role in
cell cycle progression.[2] By inhibiting CDK1, CDK2, and CDK4, R547 prevents the
phosphorylation of the retinoblastoma protein (Rb).[1][2][5] This action blocks the G1/S and
G2/M phase transitions of the cell cycle, leading to cell cycle arrest and subsequent apoptosis

in cancer cells.[2][5][6]
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Caption: R547 inhibits CDK/RDb signaling pathway.

Experimental Protocols

The cross-reactivity profile of R547 was determined using in vitro kinase inhibition assays.
While specific, detailed protocols from the original studies are not fully available, a general
methodology for such an assay is outlined below.

General Kinase Inhibition Assay (In Vitro)

This protocol describes a common method for assessing the inhibitory activity of a compound

against a panel of kinases.
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Caption: Workflow for kinase inhibition assay.
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Methodology:

o Compound Preparation: A serial dilution of R547 is prepared in an appropriate solvent,
typically DMSO.

» Kinase Reaction: The kinase of interest, a suitable substrate (e.g., a peptide or protein), and
ATP are combined in a reaction buffer.

 Incubation: The kinase is pre-incubated with varying concentrations of R547 for a defined
period.

¢ Reaction Initiation and Termination: The kinase reaction is initiated by the addition of the
substrate and ATP. After a set incubation time, the reaction is stopped.

o Detection: The level of kinase activity is quantified. This can be achieved through various
methods, such as measuring the amount of phosphorylated substrate or the amount of ADP
produced. Common detection methods include radiometric assays using [y-32P]ATP or
fluorescence/luminescence-based assays.

o Data Analysis: The kinase activity at each R547 concentration is measured, and the data are
plotted to determine the IC50 value. The Ki value can be calculated from the IC50 value,
particularly for ATP-competitive inhibitors like R547.[1]

Conclusion

The available data strongly indicate that R547 is a highly selective inhibitor of the CDK family of
kinases. Its minimal cross-reactivity with a wide range of other kinases suggests a favorable
off-target profile, which is a desirable characteristic for a therapeutic agent. This selectivity is
attributed to its ATP-competitive mode of inhibition. The potent and selective nature of R547's
kinase inhibition, coupled with its demonstrated anti-proliferative and pro-apoptotic effects in
tumor cell lines, underscores its potential as a targeted cancer therapeutic.[1][2][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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